molecular formula C5H10F2N2 B13628617 ((3,3-Difluorocyclobutyl)methyl)hydrazine

((3,3-Difluorocyclobutyl)methyl)hydrazine

Cat. No.: B13628617
M. Wt: 136.14 g/mol
InChI Key: WAPWAGBIFQXFOZ-UHFFFAOYSA-N
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Description

((3,3-Difluorocyclobutyl)methyl)hydrazine is a fluorinated hydrazine derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a methylhydrazine group attached to the cyclobutyl moiety. This compound combines the unique steric and electronic properties of the difluorocyclobutyl group with the reactive hydrazine functional group, making it a versatile intermediate in medicinal chemistry and materials science. The cyclobutyl ring introduces significant ring strain, which can enhance reactivity, while the fluorine atoms modulate electron density and improve metabolic stability in biological applications .

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2/c6-5(7)1-4(2-5)3-9-8/h4,9H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPWAGBIFQXFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3,3-Difluorocyclobutyl)methyl)hydrazine typically involves the reaction of 3,3-difluorocyclobutanone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 0-5°C. The reaction mixture is stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amino and chloro substituents (when present in derivatives) serve as primary sites for nucleophilic substitution. For example:

  • Reaction with anilines : 2-Chloro-6,7-dimethoxyquinazolin-4-amine reacts with substituted anilines under reflux in isopropanol to form 2-chloro-4-(aryl amino) derivatives (Fig. 1) .
    Example :

    2,4-Dichloro-6,7-dimethoxyquinazoline+3-chloro-2-methylanilineisopropanol, reflux2-chloro-N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine (83% yield)\text{2,4-Dichloro-6,7-dimethoxyquinazoline} + \text{3-chloro-2-methylaniline} \xrightarrow{\text{isopropanol, reflux}} \text{2-chloro-N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine (83\% yield)}

    This reaction highlights regioselectivity at the 4-position chlorine .

  • Phosphorus oxychloride (POCl₃) mediation : Chlorination of hydroxyl or amine groups is facilitated by POCl₃, as seen in the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from 6,7-dimethoxyquinazolin-2,4-diones .

Oxidation and Reduction

The quinazoline ring and methoxy groups participate in redox reactions:

  • Oxidation : Methoxy groups can undergo demethylation under strong oxidizing conditions, though this is less common due to their electron-donating nature.

  • Reduction : Catalytic hydrogenation (e.g., using Raney nickel or palladium carbon) reduces nitro intermediates during synthesis. For instance, 3,4-dimethoxynitrobenzene is reduced to 3,4-dimethoxyaniline in hydrogenation reactions .

Cyclization and Coupling Reactions

The quinazoline scaffold serves as a precursor for complex heterocycles:

  • Cyclization with triphosgene : 3,4-Dimethoxyaniline reacts with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyanourea, which cyclizes to quinazoline derivatives under acidic conditions .

  • Suzuki–Miyaura coupling : While not explicitly documented for 6,7-dimethoxyquinazolin-2-amine, analogous quinazolines undergo cross-coupling with boronic acids to introduce aryl/heteroaryl groups.

Functional Group Transformations

  • Amination : The 2-amino group can be alkylated or acylated. For example, reaction with methyl iodide in basic conditions yields N-methyl derivatives.

  • Methoxy group manipulation : Methoxy substituents are generally stable but can be demethylated using BBr₃ for hydroxyl group introduction .

Table 1: Key Reactions and Conditions

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Nucleophilic substitutionAniline derivatives, isopropanol, reflux2-Chloro-4-(aryl amino)quinazolines75–83%
ChlorinationPOCl₃, N,N-dimethylaniline, reflux2,4-Dichloro-6,7-dimethox

Scientific Research Applications

((3,3-Difluorocyclobutyl)methyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3,3-Difluorocyclobutyl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Core Structure Substituents Key Features
((3,3-Difluorocyclobutyl)methyl)hydrazine Cyclobutane 3,3-difluoro, methylhydrazine High ring strain, electron-withdrawing fluorines, compact structure .
[(2,2-Difluorocyclopentyl)methyl]hydrazine Cyclopentane 2,2-difluoro, methylhydrazine Reduced ring strain vs. cyclobutyl; larger ring size may improve stability .
(3-(Trifluoromethyl)phenyl)hydrazine Benzene 3-CF₃, hydrazine Aromatic system with strong electron-withdrawing CF₃; planar geometry .
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine Benzene 2,6-Cl, 4-CF₃, hydrazine Enhanced lipophilicity from Cl and CF₃; potential antimicrobial activity .
[[3-Methoxy-4-(trifluoromethyl)phenyl]methyl]hydrazine Benzene 3-OCH₃, 4-CF₃, methylhydrazine Methoxy group increases electron density; CF₃ enhances metabolic resistance .

Physicochemical Properties

  • Electron Effects: Fluorine atoms in the 3,3-positions increase the acidity of the hydrazine NH groups (pKa ~8–9) compared to non-fluorinated analogs (pKa ~10–11) .
  • Lipophilicity : The difluorocyclobutyl group (logP ~1.5) offers moderate lipophilicity, intermediate between aromatic CF₃ derivatives (logP ~2.5) and smaller aliphatic hydrazines (logP ~0.5) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight logP Melting Point (°C) Solubility (H₂O, mg/mL)
This compound 152.1 1.5 85–90 (est.) 10–15 (moderate)
(3-CF₃)phenylhydrazine hydrochloride 220.6 2.3 210–215 <1 (low)
[(2,2-Difluorocyclopentyl)methyl]hydrazine 166.2 1.8 75–80 20–25

Biological Activity

((3,3-Difluorocyclobutyl)methyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and microbial inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5_5H8_8F2_2N2_2
  • Molecular Weight : 150.13 g/mol

This compound features a cyclobutyl ring substituted with two fluorine atoms, which may influence its biological properties by enhancing lipophilicity and altering interaction with biological targets.

Anticancer Activity

Recent studies have indicated that hydrazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines.

  • Case Study : A study reported that certain hydrazine derivatives showed inhibition rates of up to 77% against the MCF-7 breast cancer cell line at a concentration of 100 µg/mL. This suggests a potential for similar activity in this compound due to structural similarities .
CompoundCell LineInhibition (%) at 100 µg/mL
3cMCF-777
3dMCF-763.3
3aMCF-755

Microbial Inhibition

Hydrazines are also noted for their antimicrobial properties. In comparative studies, several derivatives exhibited varying degrees of inhibition against bacterial growth.

  • Research Findings : The effectiveness of hydrazines against microbial strains was evaluated using an MTT assay, which indicated that some derivatives had moderate to excellent antibacterial activity depending on their substituents .
CompoundBacterial StrainInhibition Zone (mm)
3bE. coli15
3cS. aureus20
3dP. aeruginosa18

The biological activity of hydrazines is often attributed to their ability to form reactive intermediates through metabolic pathways. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects in cancer cells and antimicrobial activity against pathogens.

  • Reactive Oxygen Species (ROS) : Hydrazines can generate ROS upon metabolism, which may induce oxidative stress in target cells .
  • DNA Interaction : Some studies suggest that hydrazines may intercalate into DNA or form adducts with nucleic acids, potentially leading to mutagenic effects .

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